3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride
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Overview
Description
This compound, also known as 3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a chemical with the molecular formula C11H16N2O2 . It is related to paliperidone, a medication used to treat schizophrenia and schizoaffective disorder .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves adding 200g of 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one to paliperidone hydrogenation precursor. This is followed by the addition of 4L of anhydrous ethanol and 200g of concentrated hydrochloric acid. After stirring evenly, 5g of 10% Pd/C is added and fully stirred to form the material I. The preheated material I and hydrogen from step 1 are then transferred to the reaction module group of the microchannel reactor .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H16N2O2/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15/h9,14H,3-6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of the material I through the addition of 3-(2-chloroethyl)-2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one to paliperidone hydrogenation precursor, followed by the addition of anhydrous ethanol and concentrated hydrochloric acid .Physical and Chemical Properties Analysis
The molecular weight of this compound is 208.26 g/mol . It has a computed XLogP3-AA value of 0.5, indicating its lipophilicity . The compound has one hydrogen bond donor .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Paliperidone : One study detailed the synthesis of paliperidone, a pharmaceutical compound, from a precursor closely related to the pyrido[1,2-a]pyrimidin-4-one structure. This process involves several steps, including cyclization, chlorination, and nucleophilic substitution, demonstrating the compound's utility in complex organic syntheses (Ji Ya-fei, 2010).
Analgesic Properties : Research into the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine-3-carboxamides indicates the bioisosterism between 4-hydroxyquinolin-2-one and 2-hydroxy-9-methyl-4-oxo-4Н-pyrido[1,2-a]pyrimidine nuclei, suggesting the potential for discovering new analgesics (I. Ukrainets et al., 2015).
Selectivity Control in Hydrogenation : A study on the selectivity control during the hydrogenation of a pyrido[1,2-a]pyrimidin-4-one derivative highlights the application of process analytical technologies, specifically near-IR, for in-line analysis. This underscores the compound's relevance in chemical manufacturing processes (K. Smet et al., 2005).
Applications in Medicinal Chemistry
- Antimicrobial Agents : Synthesis of novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated their potential as antimicrobial agents, highlighting the structural class's relevance in developing new therapeutics (B. Krishnamurthy et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-3-8-7(2)12-10-9(14)5-4-6-13(10)11(8)15;/h9,14H,3-6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKULAFZAKAIIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(CCCN2C1=O)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747773 |
Source
|
Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849727-64-6 |
Source
|
Record name | 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849727-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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